Mandipropamid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4.2 mg/L at 25 °C

Synonyms

Canonical SMILES

Original Discovery and Fungicidal Application

Mandipropamid was discovered as part of fungicide research efforts, where isocyanide-based multicomponent reactions (Ugi- and Passerini-type) were used as valuable tools. These reactions enabled the rapid exploration of novel fungicidal compound classes, specifically phenylglycinamides and mandelamides [1].

The compound demonstrates excellent activity against economically significant phytopathogens such as Phytophthora infestans (causing potato and tomato late blight) and Plasmopara viticola (causing grape downy mildew) [1]. Its primary use remains as an agrochemical fungicide [2] [3].

Chemical Synthesis and Properties

The synthesis of this compound and its derivatives is covered in patent literature. One process involves the reaction of specific intermediates to produce the active compound [4] [5]. The following table summarizes its key chemical and physical properties from the search results:

| Property | Description |

|---|---|

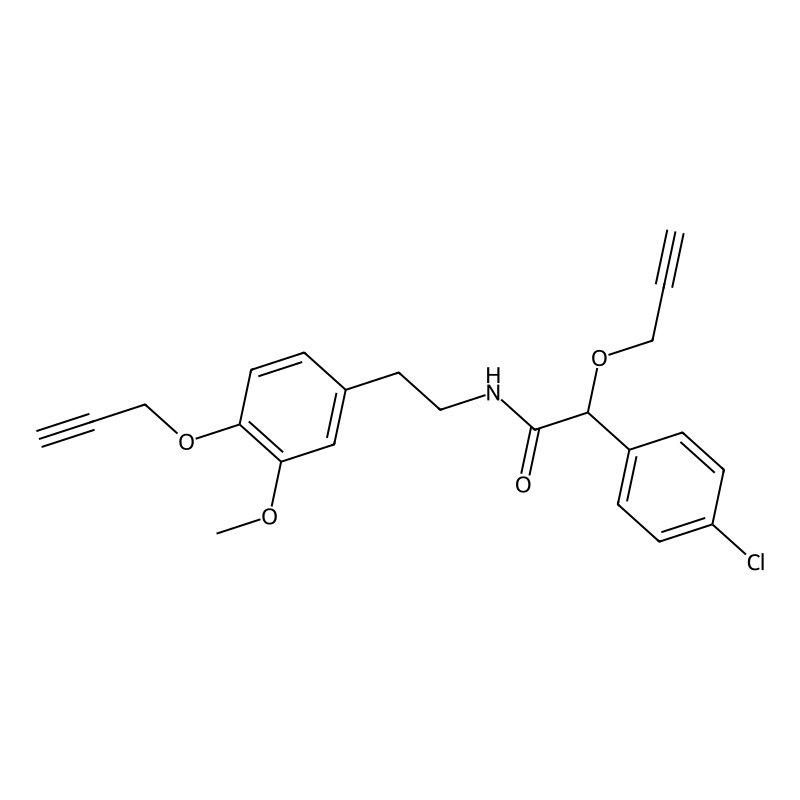

| IUPAC Name | 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide [6] |

| CAS Registry Number | 374726-62-2 [3] |

| Molecular Formula | C₂₃H₂₂ClNO₄ [2] [3] |

| Molecular Weight | 411.88 g/mol [2] [3] |

| Physical Appearance | White to beige or light yellow powder [6] [2] [3] |

| Melting Point | 96-97 °C [3] |

| Solubility | Soluble in organic solvents like DMSO, acetone, and dichloromethane; low solubility in water (4.2 mg/L at 25°C) [6] [3] |

A Paradigm Shift: this compound as a Chemical Inducer of Proximity (CIP)

A significant modern development is the repurposing of this compound as a highly effective Chemical Inducer of Proximity (CIP) for use in cell biology and synthetic biology [7]. This application leverages its low toxicity, excellent cell permeability, and orthogonality in mammalian systems [7] [6].

Mechanism of Action as a CIP

The system requires a sixfold mutant of the plant hormone receptor pyrabactin resistance 1 (PYR1), known as PYRMandi, and the receiver protein abscisic acid insensitive (ABI). This compound acts as a monovalent "molecular ratchet" [8]:

- The Mandi molecule binds to the PYRMandi receptor.

- This binding induces a conformational change in PYRMandi.

- The change creates a new binding surface, which recruits the ABI protein.

- This results in the specific dimerization of PYRMandi and ABI, bringing any proteins fused to them into close proximity [7].

This mechanism is illustrated in the following diagram:

Quantitative Performance of the Mandi CIP System

Research has quantitatively compared the Mandi system to other established CIPs. The data below, derived from cellular studies, shows that Mandi performs favorably, especially in terms of speed and efficiency [7].

| CIP System | Working Concentration | Translocation Time (t₀.₇₅) | Interacting Fraction | EC₅₀ (Gene Expression) |

|---|---|---|---|---|

| This compound (Mandi) | 500 nM | 10.1 ± 1.7 seconds | 77 ± 12% | 0.43 ± 0.17 µM |

| Rapamycin | 500 nM | 107.9 ± 16.4 seconds | 71 ± 3% | Not Provided |

| ABA-AM | 5 µM | 3.5 ± 0.1 minutes | 41 ± 6% (at 500 nM) | 30.8 ± 15.5 µM |

| GA3-AM | 5 µM | 2.4 ± 0.5 minutes | Not Provided | Not Provided |

Key Experimental Workflow for CIP Application

A common method to validate and use the Mandi CIP system involves a protein translocation assay in live cells [7]. The workflow can be summarized as follows:

- Genetic Construction: Fuse the PYRMandi receptor domain to a specific cellular localization tag (e.g., a mitochondrial outer membrane protein, TOMM20). Fuse the ABI receiver domain to a fluorescent protein (e.g., eGFP).

- Cell Culture & Transfection: Introduce these genetic constructs into mammalian cell lines (e.g., U2OS cells) via transient transfection.

- Microscopy & Stimulation: Use live-cell imaging (e.g., confocal or epifluorescence microscopy) to observe the cells. The ABI-eGFP signal will be diffuse in the cytosol at baseline.

- Induction & Data Collection: Add this compound to the culture medium. Upon addition, Mandi rapidly enters the cells and induces dimerization, causing the cytosolic ABI-eGFP to relocate to the mitochondria. This colocalization is measured quantitatively by analyzing fluorescence signals over time.

This process is captured in the experimental workflow below:

Recent Advancements: Photocaged this compound

To achieve superior spatiotemporal control, a photocaged derivative of this compound, called pMandi, has been developed [8]. pMandi is inactive until irradiated with light (365/405 nm), which cleaves the photocaging group and releases active Mandi. This allows researchers to induce protein proximity with precise timing and in a defined subcellular area using light, even enabling reversible control over multiple cycles [8].

References

- 1. Multicomponent Reactions in Fungicide Research [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Antimicrobial Agent [medchemexpress.com]

- 3. This compound | 374726-62-2 [chemicalbook.com]

- 4. Process for the synthesis of this compound and ... [patents.google.com]

- 5. Process for the synthesis of this compound and ... [patents.google.com]

- 6. This compound, 374726-62-2, 98 (HPLC), powder ... [sigmaaldrich.com]

- 7. This compound as a chemical inducer of proximity for in ... [pmc.ncbi.nlm.nih.gov]

- 8. Photoactivatable Plant Hormone-Based Chemical Inducers ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: Targeting Cell Wall Synthesis

Mandipropamid is a carboxylic acid amide (CAA) fungicide highly effective against oomycete pathogens, such as Phytophthora infestans (causing potato late blight) and Plasmopara viticola (causing grapevine downy mildew) [1] [2]. Its primary effect is the inhibition of cellulose synthesis in the cell wall of these pathogens [1] [3].

The table below summarizes the key characteristics of its action:

| Feature | Description |

|---|---|

| Molecular Target | Cellulose synthase-like protein PiCesA3 in Phytophthora infestans [1]. |

| Biochemical Effect | Disruption of cellulose incorporation into the cell wall, leading to loss of structural integrity [1]. |

| Cellular Symptom | Swelling and deformation of germ tubes and hyphal tips [1]. |

| Uptake & Mobility | Acts on the cell wall; uptake into the cell is not required for activity. It is a cytropic fungicide with local redistributive properties in plants [1] [2]. |

| Application Type | Foliar spray with protective and curative action [3]. |

Experimental Evidence and Key Findings

The identification of this compound's mode of action was confirmed through a combination of biochemical, genetic, and microscopic techniques [1]. The following workflow outlines the key experimental approaches:

Experimental workflow for identifying this compound's mode of action

Symptomatology and Phenotypic Effects: Treatment of P. infestans germinating cysts caused characteristic swelling of the germ tube tips and arrested growth. This symptom is typical of cell wall biosynthesis inhibitors. The effect was reversible; washing away the fungicide allowed the cysts to resume normal growth, indicating non-lethal, static action that does not require cellular uptake [1].

Biochemical Uptake and Incorporation Assays: Using 14C-labeled this compound, researchers demonstrated that the compound acts on the cell wall and does not enter the cell. Furthermore, 14C-glucose incorporation assays showed that this compound specifically perturbs the incorporation of glucose into cellulose, confirming the inhibition of cellulose synthesis as the primary effect [1].

Genetic Identification of Target and Validation: Laboratory mutants of P. infestans with insensitivity to this compound were generated. Sequencing of cellulose synthase (CesA) genes in these mutants revealed point mutations in the PiCesA3 gene, all resulting in a change to the same amino acid (glycine-1105). To confirm causality, the mutated PiCesA3 allele was transformed and expressed in a wild-type, sensitive isolate, which subsequently became insensitive to this compound, providing definitive evidence that PiCesA3 is the molecular target [1].

Resistance Management and Agronomic Practice

Like many single-site fungicides, this compound carries a risk of resistance development in pathogen populations [2]. Resistance is conferred by specific point mutations in the target CesA3 gene [1]. The dominant resistance management strategy is to use this compound in mixtures and alternation with other fungicides.

The table below summarizes partners and strategies based on 2025 agronomic advice for potato blight control [4] [5]:

| Strategy | Recommendation |

|---|---|

| Mixing Partners | Always apply in a tank mix with a fungicide from a different FRAC group. Effective partners include fluazinam, propamocarb, amisulbrom, cyazofamid, and mancozeb [4] [5]. |

| Application Program | Use in strict alternation with non-CAA modes of action. In a 12-spray program, a maximum of 6 this compound applications is advised (no more than 50% of total sprays) [4] [5]. |

| Timing | Apply as a preventative treatment for optimal control [5]. |

A Novel Application in Chemical Biology

Beyond its agricultural use, this compound has been repurposed in basic research as a chemical inducer of proximity (CIP). A engineered mutant of the plant receptor PYR1 (PYRMandi) specifically binds this compound and induces dimerization with its partner protein, ABI [6].

This orthogonal system allows scientists to precisely control protein-protein interactions in mammalian cells and living organisms like zebrafish embryos. Its advantages include excellent cell permeability, low toxicity, and very fast induction kinetics, outperforming other established CIPs like rapamycin in speed [6].

References

- 1. This compound targets the cellulose synthase‐like ... [pmc.ncbi.nlm.nih.gov]

- 2. Fungicide Resistance Evolution and Detection in Plant ... [mdpi.com]

- 3. - this compound Ingredient Page — Chemical Warehouse Active [chemicalwarehouse.com]

- 4. Maximise this compound For Blight Management [global-agriculture.com]

- 5. Syngenta Blight Advice For The 2025 Season [global-agriculture.com]

- 6. This compound as a chemical inducer of proximity for in ... [nature.com]

mandipropamid cellulose synthase inhibition mechanism

Mandipropamid Inhibition Mechanism

This compound is a carboxylic acid amide (CAA) fungicide that specifically inhibits cellulose biosynthesis in the cell walls of oomycete pathogens, such as Phytophthora infestans (causing potato late blight) and Plasmopara viticola (causing grapevine downy mildew) [1] [2]. Cellulose provides critical structural strength and rigidity to the cell wall, and its synthesis is essential for the formation of normal appressoria, the infection structures that penetrate host plants [1] [3].

The mechanism can be broken down into three key areas of experimental evidence:

Biochemical and Phenotypic Evidence: Treatment with this compound causes clear morphological symptoms. Germinating cysts of P. infestans exhibit arrested growth and dramatic swelling at the germ tube tip, which is characteristic of cell wall synthesis inhibitors [1]. These effects are reversible; washing away the compound allows for the resumption of normal germ tube growth, indicating weak sorption to its target [1]. Crucially, uptake studies with 14C-labelled this compound demonstrated that the compound acts on the cell wall and does not enter the cell [1] [2]. Furthermore, the incorporation of 14C-glucose into cellulose is significantly disrupted in the presence of this compound, confirming that the inhibition of cellulose synthesis is its primary effect [1] [2].

Genetic and Resistance Evidence: Laboratory-generated mutants of P. infestans that were insensitive to this compound were created using ethyl methane sulphonate (EMS) mutagenesis [1] [2]. Sequence analysis of cellulose synthase (CesA) genes in these resistant mutants revealed point mutations in the PiCesA3 gene [1] [2]. In Plasmopara viticola, resistance was similarly linked to a single point mutation in the homologous PvCesA3 gene [4]. The table below summarizes the key genetic mutations associated with resistance.

| Pathogen | Gene | Amino Acid Change | Phenotype | Key Experimental Validation |

|---|---|---|---|---|

| Phytophthora infestans | PiCesA3 | Glycine-1105 altered [1] [2] | MPD-insensitive [1] [2] | Expression of the mutated PiCesA3 allele in a wild-type sensitive isolate conferred the MPD-insensitive phenotype [1] [2]. |

| Plasmopara viticola | PvCesA3 | Specific point mutation (implied) [4] | MPD-resistant [4] | Inheritance studies showed resistance co-segregated with a recessive mutation in PvCesA3 [4]. |

- Target Specificity: The discovery that mutations in a specific cellulose synthase gene (CesA3) confer resistance definitively identifies PiCesA3/PvCesA3 as the molecular target of this compound [1] [4] [2]. This provides a clear mechanism of action and explains the compound's specificity towards oomycetes.

Experimental Protocols for Mechanism Elucidation

The search results describe several key methodologies used to uncover this mode of action. The following diagram outlines the integrated experimental workflow that combined phenotypic, biochemical, and genetic approaches.

The specific methodologies for the core experiments are as follows:

In Vitro Symptomatology Assay: Zoospores of P. infestans are induced to encyst via mechanical agitation (e.g., vortexing). The germinating cysts are then treated with this compound (e.g., at 68 nM for 3 hours) and observed under a microscope for the development of characteristic symptoms like germ tube tip swelling and growth arrest. A reversibility test involves washing the compound away after a 1-hour treatment and observing the cells after a 2-hour recovery period [1].

Uptake and Cellulose Incorporation Assay: Germinating cysts are exposed to 14C-labelled this compound to study its localization and uptake into the cell [1]. In a separate experiment, the incorporation of 14C-glucose into the cellulose fraction of the cell wall is measured in the presence and absence of this compound to quantify the level of inhibition [1] [2].

Generation and Analysis of Resistant Mutants: Mutagenesis is performed on wild-type P. infestans using ethyl methane sulphonate (EMS) to create genetic variants. These populations are then selected on media containing this compound to isolate insensitive mutants. The cellulose synthase genes (PiCesA1, PiCesA2, PiCesA3, PiCesA4) from these mutants are sequenced and compared to the wild-type sequence to identify resistance-conferring point mutations [1]. Functional validation is achieved by transforming a sensitive wild-type isolate with the mutated PiCesA3 allele and confirming the acquired insensitivity phenotype [1] [2].

Emerging Research and Future Directions

While the core mechanism of this compound is well-established, recent research is exploring novel ways to target the same pathway. The most current information from the search results focuses on developing antimicrobial peptides as potential eco-friendly fungicides.

- Alternative Targeting of Cellulose Synthase: A 2024 computational study investigated antimicrobial peptides (e.g., NoPv1 and its optimized derivatives DP1/DP2) that target PvCesA2 in Plasmopara viticola to inhibit the growth of oomycete pathogens [5]. This approach was inspired by the fact that this compound targets the same enzyme family [5] [3].

- Rationale for Targeting CesA: These enzymes are ideal targets because cellulose is a vital component for oomycete pathogenicity, and these enzymes are absent in beneficial organisms like yeast and human cells, potentially reducing off-target effects [3].

References

- 1. This compound targets the cellulose synthase‐like ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets the cellulose synthase-like ... [pubmed.ncbi.nlm.nih.gov]

- 3. NoPv1: a synthetic antimicrobial peptide aptamer targeting ... [nature.com]

- 4. A single point mutation in the novel PvCesA3 gene confers ... [sciencedirect.com]

- 5. Mechanism Analysis of Antimicrobial Peptide NoPv1 ... [mdpi.com]

Chiral Center and Enantiomers of Mandipropamid

Mandipropamid is a chiral molecule because it contains one chiral carbon atom, leading to a pair of enantiomers: R-(-)-mandipropamid and S-(+)-mandipropamid [1] [2]. The technical material used in commercial products is typically a racemate, meaning it consists of an equimolar (1:1) mixture of these two enantiomers [2].

Analytical Enantioseparation Protocol

A core requirement for studying enantioselective fate is a reliable chiral analytical method. The following protocol, adapted from published methodologies, details the separation and determination of this compound enantiomers.

- Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) [3].

- Analytical Column: A chiral stationary phase column, such as a Daicel Chiralcel OZ-3R (150 × 2.1 mm, 3 µm particle size) or a Lux Cellulose-2 column [4] [3].

- Sample Preparation (for vegetable matrices):

- Extraction: Homogenized vegetable samples are extracted with acetonitrile (ACN) containing 1% acetic acid (AA) via vortex extraction [4].

- Purification: The extract is purified using a combination of dispersive solid-phase extraction (d-SPE) sorbents, typically primary secondary amine (PSA), octadecylsilane (C18), and magnesium sulfate (MgSO₄) to remove co-extracted interferents [4].

- Filtration: The purified extract is passed through gravity filter paper and a 0.22 µm nylon syringe filter prior to instrumental analysis [4].

- Method Validation: The aforementioned method has been validated with excellent performance [5]:

- Linearity: R² > 0.99

- Accuracy: Recovery of 73.8–106%

- Precision: Relative standard deviation (RSD) < 11%

- Limit of Quantification (LOQ): 0.005 mg/kg in water and sediment samples [1].

Enantioselective Environmental Fate

The behavior of this compound enantiomers is highly enantioselective and depends on the environmental matrix. The table below summarizes key findings on degradation rates.

| Matrix | Preferentially Degraded Enantiomer | Half-Life (Degrading Enantiomer) | Study Type |

|---|---|---|---|

| Tomato [5] | R-(-)-mandipropamid | 5.0 days (under field conditions) | Field Trial |

| Chinese Cabbage [5] | R-(-)-mandipropamid | 1.8-2.0 days (under field conditions) | Field Trial |

| Cucumber [5] | S-(+)-mandipropamid | 2.4-5.5 days (under field conditions) | Field Trial |

| Cowpea [5] | S-(+)-mandipropamid | 1.6-2.4 days (under field conditions) | Field Trial |

| Grape [3] | R-(-)-mandipropamid | 5.63 days (under field conditions) | Field Trial |

| Soil (Repeatedly Treated) [6] [7] | R-(-)-mandipropamid | 10.2 - 79.2 days | Laboratory Incubation |

| Water (Yangtze River) [1] | R-(-)-mandipropamid | Not specified | Water-Sediment Microcosm |

| Sediment (Yangtze River) [1] | S-(+)-mandipropamid | Not specified | Water-Sediment Microcosm |

The diagram below illustrates the primary degradation pathways of this compound in a water-sediment system as identified by LC-TOF/MS/MS analysis [1].

Microbial Degradation Mechanisms

The preferential degradation of this compound enantiomers in soil is driven by specific indigenous microbial communities [6] [7].

- R-Enantiomer Preference: Bacterial genera including Burkholderia, Paraburkholderia, Hyphomicrobium, Methylobacterium, Caballeronia, and Ralstonia are associated with the faster degradation of R-(-)-mandipropamid [6] [7].

- S-Enantiomer Preference: Genera such as Haliangium, Sorangium, and Sandaracinus show a substrate preference for the S-(+)-enantiomer [6] [7].

- Functional Genes: Metagenomic analysis (KEGG, BDG database) links the preferential degradation of the R-enantiomer to six microbial metabolic pathways and twelve functional enzyme genes. Key biodegradation genes (BDGs) identified include bphA1, benA, bph, p450, and ppah, with hosts primarily in the genera Burkholderia, Paraburkholderia, Hyphomicrobium, and Methylobacterium [6] [7].

Implications for Research and Regulation

The enantioselectivity of this compound has significant implications:

- Accurate Risk Assessment: Environmental fate and toxicity should be evaluated at the enantiomer level, not just for the racemate. The common assumption that enantiomers behave identically is invalid [1].

- Guiding Agricultural Practice: Understanding which enantiomer is more active against target pathogens could, in the future, inform the development of enantiopure products with higher efficacy and potentially lower application rates [8].

- Monitoring and Regulation: Maximum Residue Limits (MRLs) are currently set for the sum of both enantiomers [9]. Enantioselective monitoring could provide a more refined basis for ensuring food safety.

References

- 1. The enantioselective environmental fate of this compound ... [sciencedirect.com]

- 2. This compound (Ref: NOA 446510) - AERU [sitem.herts.ac.uk]

- 3. Enantioselective fate of this compound in grape and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Household Processing on Residues of the Chiral ... [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective evaluation of the chiral fungicide ... [sciencedirect.com]

- 6. Indigenous functional microbial degradation of the chiral ... [pubmed.ncbi.nlm.nih.gov]

- 7. Indigenous functional microbial degradation of the chiral ... [ui.adsabs.harvard.edu]

- 8. Recent developments and future perspectives of chiral ... [sciencedirect.com]

- 9. This compound certified reference material, TraceCERT® ... [sigmaaldrich.com]

mandipropamid target pathogens Phytophthora infestans

Mechanism of Action and Resistance

Mandipropamid is a carboxylic acid amide (CAA) fungicide that primarily inhibits the synthesis of cellulose in the cell wall of Phytophthora infestans [1] [2].

- Molecular Target: The fungicide targets the cellulose synthase protein PiCesA3, which is encoded by the PiCesA3 gene [1] [2].

- Site of Action: Uptake studies with radiolabeled this compound showed that the compound acts on the cell wall and does not enter the cell [1]. Its primary effect is to disrupt the incorporation of glucose into cellulose [1].

- Visual Symptomatology: Treatment of germinating cysts with this compound leads to arrested growth and characteristic swelling of the germ tube tips, a typical symptom of cell wall biosynthesis inhibitors. These effects are reversible upon washing the compound away [1].

Resistance to this compound is conferred by specific point mutations in the PiCesA3 gene that result in an amino acid substitution at position 1105 (glycine to serine, G1105S) [3] [4]. This mutation leads to a loss of sensitivity and poses a significant threat to disease control.

The following diagram illustrates the mechanism of action and the development of resistance.

Resistance Mutations and Impact on Fungicide Efficacy

The emergence and spread of P. infestans genotypes carrying the CesA3 G1105S mutation have led to control failures in the field [3] [4]. The table below summarizes key data on resistant genotypes and their practical impact.

| Genotype / Description | Key Mutation(s) | Resistance Factor | Field Control Implications |

|---|

| EU_43_A1 Widely distributed in Northern & Central Europe [3] [4] | CesA3: G1105S [3] | High resistance to this compound [4] | Loss of efficacy Failure to control late blight with this compound and potentially other CAAs [4] | | CAA- and OSBPI-Double Resistant Recent field isolates from Germany/Netherlands [3] | CesA3: G1105S & OSBP: G770V or N837F/L [3] | High resistance factors to both CAA and OSBPI fungicides [3] | Control failure with single-mode-of-action products. Requires full-dose mixtures for effective control [3] |

Key Experimental Protocols for this compound

For researchers investigating this compound sensitivity or resistance, here are methodologies from the search results.

In Vitro Sensitivity Assays

Microtiter plate-based methods using optical density (OD) measurements are effective for high-throughput fungicide screening [5].

- Inoculum Source: The use of sporangia is advised over zoospores from axenic cultures to increase reproducibility and avoid biases from active zoospore swimming [5].

- Procedure: Inoculate liquid medium in multi-well plates with a standardized sporangia suspension amended with a range of this compound concentrations [5]. Incubate and measure mycelial growth spectrophotometrically [5].

- Data Analysis: Calculate the half-maximal effective concentration (EC50) using a logistic regression model (e.g., a four-parameter log-logistic function) fitted to the OD data representing growth inhibition [5].

Characterizing Target-Site Resistance

- Genetic Sequencing: Sequence the PiCesA3 gene and identify known resistance mutations, particularly the single nucleotide polymorphism leading to the G1105S amino acid substitution [3].

- Genotyping: Use techniques like allele-specific PCR to screen for the G1105S mutation in field populations [3].

The experimental workflow for these key protocols is summarized below.

References

- 1. the cellulose synthase‐like PiCesA3 to inhibit... This compound targets [pmc.ncbi.nlm.nih.gov]

- 2. targets the cellulose synthase-like PiCesA3 to inhibit... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of CAA-, OSBPI- and Double... | Research Square [researchsquare.com]

- 4. A novel Phytophthora genotype, EU43, is threatening... infestans [bspp.org.uk]

- 5. Methods for Fungicide Efficacy Screenings: Multiwell ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Mandipropamid and FRAC Code 40 Classification: Mode of Action, Resistance Management, and Experimental Protocols

Introduction to FRAC Code 40 and Carboxylic Acid Amides (CAA) Fungicides

The Fungicide Resistance Action Committee (FRAC) is an international technical organization that classifies fungicides according to their mode of action and resistance risk. FRAC Code 40 comprises the Carboxylic Acid Amides (CAA), a group of fungicides specifically effective against Oomycete pathogens that cause devastating diseases in numerous crops. The FRAC CAA Working Group was established in 2005 to develop coordinated resistance management strategies for these compounds, which exhibit cross-resistance patterns despite their diverse chemical structures [1].

CAA fungicides are categorized into three distinct chemical subgroups based on their molecular structures: cinnamic acid amides (including dimethomorph, flumorph, and pyrimorph), valinamide carbamates (including benthiavalicarb, iprovalicarb, and valifenalate), and mandelic acid amides (including mandipropamid) [1]. Despite these structural differences, all CAA fungicides share a common molecular target site and demonstrate similar biological activity against Oomycete pathogens. This compound, as a representative mandelic acid amide, has become a critically important fungicide for managing late blight and downy mildew diseases in high-value crops such as grapes, potatoes, tomatoes, and cucumbers [1] [2].

Chemical Properties and Structural Characteristics of this compound

This compound (IUPAC name: 2-(4-Chlorophenyl)-N-[3-methoxy-4-(2-propynyloxy)phenethyl]-2-(2-propynyloxy)acetamide) is a chiral fungicide with distinctive molecular features that contribute to its biological activity. The compound has a molecular weight of 411.88 g/mol and the molecular formula C~23~H~22~ClNO~4~ [2]. Its structure incorporates two propargyloxy groups (-O-CH~2~-C≡CH) and a chlorophenyl moiety, which are essential for its fungicidal efficacy against Oomycete pathogens [3].

The compound exists as a racemic mixture in commercial formulations, meaning it contains equal proportions of its enantiomeric forms. Recent studies have demonstrated that these enantiomers may exhibit enantioselective degradation in different environmental matrices and biological systems, with potential implications for their environmental behavior, bioactivity, and toxicity to non-target organisms [3]. This compound appears as an off-white to light yellow solid in its pure form and has sufficient solubility in organic solvents like DMSO (100 mg/mL) for experimental applications [2].

Table 1: Physicochemical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 374726-62-2 | [2] |

| Molecular Weight | 411.88 g/mol | [2] |

| Molecular Formula | C~23~H~22~ClNO~4~ | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility in DMSO | 100 mg/mL (242.79 mM) | [2] |

Mode of Action and Molecular Target Site

Primary Mechanism of Action

The CAA fungicides, including this compound, exhibit a highly specific mode of action that directly inhibits cellulose synthesis in Oomycete plant pathogens. This mechanism was elucidated through a series of sophisticated experiments including uptake studies with ^14^C-labeled this compound, which demonstrated that the fungicide acts primarily on the cell wall without entering the cell cytoplasm. Further investigation revealed that this compound perturbs the incorporation of ^14^C-glucose into cellulose, providing direct evidence of its interference with cellulose biosynthesis [1].

Gene sequence analysis of laboratory mutants resistant to this compound identified specific point mutations in the PiCesA3 gene, which encodes the cellulose synthase 3 enzyme in Phytophthora infestans. These mutations result in amino acid changes at position Glycine-1105 in the resulting protein, confirming this residue as critical for binding and inhibition by CAA fungicides [1]. The CesA3 protein is an essential component of the cellulose synthase complex responsible for cell wall biosynthesis in Oomycetes, and its inhibition compromises cell wall integrity, leading to impaired growth and eventual death of the pathogen.

Target Pathogen Spectrum and Biological Activity

This compound exhibits outstanding protective activity against several economically significant Oomycete pathogens, including Phytophthora infestans (causing late blight in potato and tomato), Plasmopara viticola (grape downy mildew), and Pseudoperonospora cubensis (cucumber downy mildew) [1] [2]. The compound is particularly valued for its preventive efficacy when applied before infection, forming a protective barrier on plant surfaces that inhibits pathogen development.

The fungicide demonstrates translocation capabilities within the waxy layer of plant cuticles, providing uniform distribution and rainfastness, though it does not exhibit significant systemic movement within the vascular system. This compound's specific activity against Oomycetes with minimal impact on other fungal classes or host plants contributes to its favorable environmental and toxicological profile [1].

Diagram 1: Molecular mechanism of this compound showing target site binding and subsequent inhibition of cellulose biosynthesis in Oomycete pathogens

Resistance Risk and Management Strategies

Resistance Mechanisms and Genetics

Resistance to CAA fungicides, including this compound, has been documented in field populations of specific Oomycete pathogens, particularly Plasmopara viticola (grape downy mildew). The primary resistance mechanism involves point mutations in the cellulose synthase (CesA3) gene, with specific amino acid substitutions at position Glycine-1105 conferring reduced sensitivity to the entire CAA group [1]. This results in complete cross-resistance among all CAA fungicides, regardless of their chemical subgroup classification.

Genetic inheritance studies have revealed that CAA resistance is inherited in a recessive manner. In sexual crosses between sensitive and resistant isolates of Plasmopara viticola, the entire F1 generation remains sensitive to CAA fungicides, with resistance phenotypes reappearing only in the F2 progeny. This pattern of inheritance suggests that resistance management strategies should focus on reducing the selection pressure on heterozygous individuals, which remain susceptible to CAA treatments [1].

Pathogen-Specific Risk Assessment and Management Recommendations

Table 2: Resistance Risk Classification and Management Recommendations for Key Pathogens

| Pathogen | Disease | FRAC Risk Classification | Key Management Recommendations | Application Limits |

|---|---|---|---|---|

| Plasmopara viticola | Grape downy mildew | High risk pathogen | Always apply in mixture with effective partners; Use preventive applications | Max. 3-4 applications per crop cycle (50% of total sprays) |

| Phytophthora infestans | Potato/tomato late blight | Medium risk pathogen | Maximum of 2 consecutive applications; Apply at recommended doses | Max. 50% of intended applications |

| Pseudoperonospora cubensis | Cucumber downy mildew | High risk pathogen | Mixtures with multi-site inhibitors; Strict alternation with other MoAs | Max. 3-4 applications per crop cycle |

| Bremia lactucae | Lettuce downy mildew | Moderate risk pathogen | Preventive applications; Alternation with different MoAs | Max. 50% of intended applications |

Based on long-term monitoring data, FRAC has classified the resistance risk of CAA fungicides as low to moderate compared to high-risk groups like phenylamides and QoI fungicides [1]. This assessment reflects the recessive nature of resistance and the fitness penalties often associated with resistance mutations. However, the organization emphasizes that this moderate risk profile can only be maintained through implementation of scientifically sound resistance management strategies.

The core principles of CAA resistance management include: preventive application before infection occurs; mandatory mixture with effective partner fungicides with different modes of action; application frequency limits (maximum 50% of total fungicide applications); and rotation with non-cross-resistant modes of action [1]. For high-risk pathogens like Plasmopara viticola in regions with documented resistance, FRAC recommends not exceeding three CAA applications per crop cycle and ensuring these are always applied in robust mixtures with multi-site or other effective non-cross-resistant fungicides [1].

Experimental Protocols and Methodologies

Resistance Monitoring and Detection Protocols

Regular monitoring of pathogen sensitivity to this compound is essential for early detection of resistance development. The following protocol represents standard methodology for monitoring CAA sensitivity in Oomycete pathogens:

- Sample Collection: Collect at least 30-50 independent field samples of sporulating lesions from multiple locations within a production region. Maintain pathogen identity through single lesion isolation and preserve reference specimens [1].

- In vitro Assays: Prepare serial dilutions of technical grade this compound in appropriate solvents and incorporate into growth media. For Phytophthora infestans, use rye sucrose agar with vancomycin; for downy mildews, use leaf disc assays on susceptible host tissue [1].

- Incubation and Assessment: Inoculate assay plates with standardized sporangial or zoospore suspensions (e.g., 10^4^ spores/mL). Incubate at optimal temperature (18-20°C for P. viticola; 15-18°C for P. infestans) with appropriate light cycles. Assess inhibition of mycelial growth, sporulation, or spore germination after 5-10 days [1].

- Data Analysis: Calculate EC~50~ values (effective concentration inhibiting 50% of growth) using probit or logit analysis. Compare with baseline sensitivity data to identify shifts in sensitivity.

Molecular detection methods for CesA3 mutations can supplement biological assays. DNA extraction from field samples followed by PCR amplification and sequencing of the CesA3 gene region surrounding codon 1105 can identify resistant alleles before they become dominant in the population [1].

Microbial Degradation Studies for Environmental Remediation

Recent research has focused on isolating and characterizing microorganisms capable of degrading this compound in contaminated soils. The following protocol outlines the methodology for isolation and evaluation of this compound-degrading bacterial strains [3]:

- Soil Sampling and Enrichment: Collect soil samples from sites with historical this compound application. Prepare enrichment cultures using minimal salt medium (MSM) supplemented with racemic this compound (50-100 mg/L) as the sole carbon source. Incubate at 28°C with shaking at 150 rpm for 7-14 days [3].

- Strain Isolation: Serially dilute enriched cultures and spread on MSM agar plates containing this compound. After incubation at 28°C for 3-7 days, select morphologically distinct colonies and purify through repeated streaking on fresh plates [3].

- Identification and Characterization: Identify selected strains through Gram staining, biochemical tests, and 16S rRNA gene sequencing. Analyze degradation efficiency in liquid culture using HPLC-MS/MS with chiral columns to monitor enantioselective degradation [3].

- Optimization of Degradation Conditions: Evaluate the effects of temperature (20-37°C), pH (5.0-9.0), initial this compound concentration (10-200 mg/L), and inoculum density (10^5^-10^8~ CFU/mL) on degradation rates using single-factor experiments or response surface methodology [3].

Diagram 2: Experimental workflow for isolation and evaluation of this compound-degrading bacterial strains from contaminated soil

Analytical Methods for this compound Quantification

Accurate quantification of this compound and its potential degradation products is essential for both resistance monitoring and environmental studies. The following analytical protocol has been validated for this compound detection in various matrices [3]:

- Extraction: For soil samples, extract this compound with acetonitrile:water (8:2, v/v) using ultrasonic assistance for 30 minutes. For plant tissues, use accelerated solvent extraction with dichloromethane:acetone (1:1, v/v) at 100°C and 1500 psi.

- Cleanup: Purify extracts using solid-phase extraction (SPE) with C~18~ cartridges. Condition cartridges with methanol and water, load samples, wash with water, and elute with methanol.

- Chromatographic Separation: Analyze using reverse-phase HPLC with chiral columns (e.g., Chiralpak IC, 250 × 4.6 mm, 5 μm) maintained at 25°C. Use mobile phase gradient of ammonium formate (5 mM) in water and acetonitrile at flow rate of 0.8 mL/min [3].

- Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) with electrospray ionization in positive mode. Monitor transition m/z 412.1 → 328.1 for this compound quantification, with m/z 412.1 → 356.1 as a qualifier ion. Use deuterated internal standards for improved quantification accuracy [3].

Table 3: Optimal Conditions for this compound Degradation by Bacterial Strains

| Bacterial Strain | Identification | Optimal Temperature | Optimal pH | Degradation Efficiency | Half-Life Reduction |

|---|---|---|---|---|---|

| M01 | Pseudomonas sp. | 30°C | 7.0 | 73% | 4.2 days (from 13-159 days) |

| MW05 | Mycolicibacterium parafortuitum | 28°C | 7.5 | 68% | 4.8 days (from 13-159 days) |

| MW09 | Stenotrophomonas maltophilia | 32°C | 6.5 | 63% | 5.5 days (from 13-159 days) |

Environmental Fate and Biodegradation

This compound exhibits variable but generally persistent soil behavior with half-lives ranging from 13 to 159 days depending on soil composition, climate conditions, and microbial activity [3]. This extended persistence raises concerns about potential soil accumulation and ecotoxicological effects, particularly with repeated applications in intensive agricultural systems. Maximum residual concentrations can reach mg/kg levels in heavily treated soils, necessitating remediation approaches for contaminated environments [3].

Recent research has identified several bacterial strains with demonstrated capability to degrade this compound, including Pseudomonas sp. (strain M01), Mycolicibacterium parafortuitum (strain MW05), and Stenotrophomonas maltophilia (strain MW09). These strains isolated from contaminated soils exhibited degradation efficiencies exceeding 63% for this compound enantiomers under optimal conditions [3]. The degradation process appears to be enantioselective, with varying degradation rates for different stereoisomers, highlighting the importance of chiral analysis in environmental fate studies.

Bioremediation approaches using these specialized microbial strains offer promising solutions for cleaning this compound-contaminated sites. In remediation experiments, the application of these bacterial strains to polluted soils significantly enhanced degradation rates, reducing the environmental persistence of this compound residues. The optimal conditions for biodegradation include neutral to slightly alkaline pH (7.0-7.5), temperatures around 28-32°C, and adequate nutrient supplementation to support microbial growth [3].

Conclusion and Future Perspectives

This compound remains a critically important tool for managing Oomycete diseases in numerous crop production systems worldwide. Its specific molecular target (cellulose synthase CesA3) and favorable environmental profile have secured its position in integrated disease management programs. However, the confirmed cases of resistance in Plasmopara viticola populations underscore the necessity of strict adherence to FRAC resistance management guidelines, particularly the use of mixture partners and application limits [1].

Future research directions should focus on several key areas: developing rapid molecular diagnostics for resistance monitoring; elucidating the potential fitness costs associated with resistance mutations; optimizing bioremediation strategies for contaminated environments; and investigating the enantioselective environmental behavior and biological activity of this compound stereoisomers. Additionally, as agricultural systems evolve toward reduced pesticide loads, integrating this compound into sophisticated IPM programs that combine biological controls, resistant cultivars, and precision application technologies will be essential for maintaining its efficacy and sustainability [1] [3].

References

Comprehensive Analysis of Mandipropamid in Sesame Leaves using HPLC-UVD: Application Notes & Protocol

Introduction

This document provides a detailed protocol for the analysis of mandipropamid residues in sesame leaves using High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UVD). The method is crucial for monitoring pesticide dissipation patterns and ensuring food safety compliance. The protocol outlined here was systematically optimized to handle the complex matrix of sesame leaves, achieving high sensitivity and accuracy for regulatory analysis [1] [2]. It has been successfully applied to field samples for determining the pre-harvest residue limit (PHRL) and half-life of this compound.

Key Experimental Parameters and Validation Data

The developed method was rigorously validated. The key parameters and results are summarized in the table below.

| Validation Parameter | Result / Value |

|---|---|

| Extraction Solvent | Acetonitrile [1] [2] |

| Clean-up Method | Solid-Phase Extraction (SPE) + dispersive-SPE (d-SPE) [1] [2] |

| Calibration | External (in pure solvent) [1] [2] |

| Linearity (R²) | 1.000 [1] [2] |

| Limit of Detection (LOD) | 0.003 mg/kg [1] [2] |

| Limit of Quantification (LOQ) | 0.01 mg/kg [1] [2] |

| Spiking Recovery (at 0.1, 0.5, 1.0 mg/kg) | 80.3% - 90.7% [1] [2] |

| Recovery Relative Standard Deviation (RSD) | < 2% [1] [2] |

| Field Half-life (Gwangju, Korea) | 5.10 days [1] [2] |

| Field Half-life (Muan, Korea) | 5.41 days [1] [2] |

Detailed Experimental Protocol

Sample Preparation and Extraction

- Extraction: Weigh a representative sample of homogenized sesame leaves. Extract the this compound residue using acetonitrile as the extraction solvent [1] [2].

- Partitioning: Add salts like anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to the mixture to induce phase separation between the organic (acetonitrile) and aqueous layers, partitioning the pesticide into the acetonitrile layer [3].

Sample Cleanup

The complex matrix of sesame leaves requires a two-step cleanup to remove interfering compounds:

- Primary Cleanup (SPE): Pass the acetonitrile extract through a dedicated Solid-Phase Extraction (SPE) cartridge [1] [2].

- Secondary Cleanup (d-SPE): Further purify the extract using a dispersive-SPE (d-SPE) sorbent. This step typically involves mixing the extract with sorbents like Primary Secondary Amine (PSA), C18, and sometimes Graphitized Carbon Black (GCB) to remove fatty acids, pigments, and other polar impurities [1] [2] [3].

HPLC-UVD Analysis

- Instrument Setup: Use an HPLC system equipped with a UV Detector (UVD) [1] [2].

- Column: A reversed-phase C18 column is recommended. While the specific dimensions for this compound are not listed, a commonly used size is 150 mm x 4.6 mm, with a 5 µm particle size [4].

- Mobile Phase: An isocratic or gradient elution can be employed. For a related compound, a mobile phase of acetonitrile and water (e.g., 50:50, v/v) has been used effectively [4].

- Detection: Analyze the eluent and detect this compound at its characteristic UV wavelength. The method is highly sensitive with an LOD of 0.003 mg/kg [1] [2].

- Quantification: Construct an external calibration curve using this compound standards prepared in pure solvent to quantify the residues in the sample extracts [1] [2].

Application to Field Samples

The validated method was applied to field-treated sesame leaves from two locations in the Republic of Korea (Gwangju and Muan). The residue data over time were used to calculate the dissipation half-life (approximately 5.10 and 5.41 days, respectively) and to predict the Pre-Harvest Residue Limit (PHRL), which is critical for determining a safe harvest time [1] [2].

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the complete analytical workflow, from sample preparation to final analysis.

Discussion

The combination of SPE and d-SPE proved highly effective in removing co-extractives from the complex sesame leaf matrix, which is critical for achieving low detection limits and high recovery with minimal interference [1] [2]. The excellent linearity and precision of the method make it reliable for monitoring this compound residues at levels far below the maximum residue limits (MRLs). The successful application to field samples demonstrates its practical utility for environmental fate studies like dissipation and half-life determination, providing vital data for agricultural management and regulatory compliance [1].

References

- 1. Analysis of this compound residual levels through systematic method optimization against the matrix complexity of sesame leaves using HPLC/UVD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Analysis of this compound residual levels through systematic method optimization against the matrix complexity of sesame leaves using HPLC/UVD [academia.edu]

- 3. Method development of multi pesticide residue analysis in ... [sciencedirect.com]

- 4. Optimization and Validation of a High-Performance Liquid ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: QuEChERS Method for Mandipropamid Extraction in Vegetables

Introduction and Method Overview

Mandipropamid is a widely used chiral fungicide effective against oomycete pathogens in various vegetable crops. As a carboxylic acid amide fungicide, it exhibits systemic activity by inhibiting cell wall biosynthesis in pathogenic fungi. Recent studies have demonstrated that this compound exhibits enantioselective dissipation in different vegetable matrices, meaning its two enantiomers degrade at different rates depending on the specific crop [1]. This enantioselectivity is crucial for accurate residue analysis and environmental fate studies, as the different enantiomeric forms may possess varying biological activities and toxicological profiles.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has revolutionized pesticide residue analysis since its introduction. This approach provides an efficient framework for extracting multiple pesticide residues from various food matrices, offering significant advantages over traditional extraction methods. The modified QuEChERS protocol presented in these application notes builds upon the original method by incorporating optimized dispersive Solid-Phase Extraction (d-SPE) cleanup techniques specifically tailored for this compound analysis in complex vegetable matrices [2]. The method demonstrates excellent performance characteristics, including high recovery rates, minimal matrix effects, and sufficient sensitivity to comply with regulatory limits established by international food safety authorities.

These application notes provide a comprehensive protocol for the extraction, cleanup, and analysis of this compound residues in vegetables, with specific experimental data from tomato, cucumber, Chinese cabbage, and cowpea [1]. The methodology has been validated according to international guidelines and has been demonstrated to be robust, precise, and accurate for routine monitoring of this compound residues in various vegetable commodities.

Experimental Protocol

Materials and Reagents

Pesticide Standards: this compound analytical standard (≥95% purity) should be acquired from certified reference material suppliers. Prepare stock solutions at 1000 mg/L in acetonitrile and store at -20°C in the dark. Working solutions are prepared by appropriate dilution in acetonitrile [3].

Extraction Solvents: HPLC-grade acetonitrile is recommended as the primary extraction solvent. Alternative solvents such as ethyl acetate or acetone may be used for specific matrix applications but require additional validation [2].

Salts and Buffers: The extraction kit should include anhydrous magnesium sulfate (MgSO₄) for water removal, sodium chloride (NaCl) for phase separation, and buffer salts such as trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate for pH control [3]. The typical ratio is 4:1:0.5:0.5 for MgSO₄:NaCl:trisodium citrate:disodium hydrogen citrate.

d-SPE Sorbents: For cleanup, primary secondary amine (PSA) is essential for removing fatty acids and sugars, C18 is effective for lipid removal, and graphitized carbon black (GCB) is recommended for pigment removal, though it should be used cautiously as it may retain planar pesticides [2].

Vegetable Matrices: The protocol has been validated for tomato, cucumber, Chinese cabbage, and cowpea. Other vegetables may require additional method optimization and validation [1].

Sample Preparation

Homogenization: Representative vegetable samples should be thoroughly homogenized using a food processor or blender. For leafy vegetables like Chinese cabbage, special care should be taken to ensure uniform particle size distribution.

Subsampling: Transfer 10.0 ± 0.1 g of homogenized sample into a 50-mL polypropylene or Teflon centrifuge tube. For high-water-content vegetables, no additional water is needed. For drier matrices, addition of 10 mL water may be necessary to improve extraction efficiency [3].

Fortification (for validation): For method validation and quality control, fortify samples with appropriate volumes of this compound working standard solutions at required concentration levels. Allow fortified samples to equilibrate for 30 minutes before extraction to account for matrix binding.

Extraction Procedure

Solvent Addition: Add 10 mL of acetonitrile to the sample in the centrifuge tube. For difficult matrices, acidification with 1% formic acid in acetonitrile may improve recovery of certain pesticides, though this should be validated specifically for this compound [2].

Shaking: Securely cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to ensure thorough contact between the sample and extraction solvent.

Salt Addition: Add the pre-measured salt mixture (MgSO₄:NaCl:trisodium citrate:disodium hydrogen citrate in 4:1:0.5:0.5 ratio) immediately after shaking.

Phase Separation: Shake vigorously for another minute after salt addition, then centrifuge at ≥3000 relative centrifugal force (RCF) for 5 minutes. The organic (upper) phase should be clear and separated from the matrix layer.

Cleanup Procedure (d-SPE)

d-SPE Preparation: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2-mL d-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄. For pigmented matrices like spinach or kale, addition of 5-10 mg GCB is recommended, though recovery should be verified for this compound [2].

Cleanup Process: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥3000 RCF for 5 minutes.

Final Preparation: Transfer the cleaned extract to an autosampler vial for analysis. If necessary, the extract can be concentrated under a gentle nitrogen stream or diluted with water to match the initial mobile phase composition.

Table 1: Optimal d-SPE Cleanup Compositions for Different Vegetable Types

| Vegetable Type | PSA (mg) | C18 (mg) | GCB (mg) | MgSO₄ (mg) | Recommended Use Cases |

|---|---|---|---|---|---|

| Fruiting (tomato, cucumber) | 50 | 50 | 0 | 150 | Low pigment, moderate sugars |

| Leafy Greens (Chinese cabbage) | 50 | 50 | 5 | 150 | Moderate pigment, high sugars |

| Legumes (cowpea) | 50 | 50 | 0 | 150 | High starch, moderate proteins |

| High Pigment (spinach, kale) | 50 | 50 | 10 | 150 | High chlorophyll, carotenoids |

Chromatographic Analysis

LC-MS/MS Conditions

Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the required sensitivity and selectivity for this compound analysis [2].

Chromatographic Column: A reverse-phase C18 column (e.g., 50 × 2 mm, 2.6 μm particle size) is recommended for optimal separation. The column temperature should be maintained at 35°C to ensure retention time stability [3].

Mobile Phase: A binary gradient system consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid is recommended. The addition of ammonium formate (5 mM) can enhance ionization efficiency in positive ESI mode [3].

Gradient Program: The following gradient provides optimal separation: 0-1 min: 10% B; 1-8 min: linear increase to 95% B; 8-10 min: hold at 95% B; 10-10.1 min: return to 10% B; 10.1-12 min: re-equilibration at 10% B. Flow rate should be maintained at 0.3 mL/min throughout the analysis.

Injection Volume: 5 μL is typically sufficient for achieving appropriate sensitivity while minimizing matrix effects.

Mass Spectrometric Detection

Ionization Source: Electrospray Ionization (ESI) in positive mode is generally preferred for this compound analysis. Source parameters should be optimized for each specific instrument.

MRM Transitions: The following MRM transitions are recommended for this compound:

- Quantifier transition: 412.1 → 328.1 (collision energy: 15 eV)

- Qualifier transition: 412.1 → 356.1 (collision energy: 10 eV)

- Qualifier transition: 412.1 → 388.1 (collision energy: 8 eV)

Source Parameters: Typical ESI source parameters include: capillary voltage: 3.5 kV; source temperature: 150°C; desolvation temperature: 350°C; cone gas flow: 50 L/h; desolvation gas flow: 800 L/h.

Table 2: Optimized LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Alternative Options | Impact on Analysis |

|---|---|---|---|

| Column Type | C18 (50 × 2 mm, 2.6 μm) | C18 (100 × 2.1 mm, 1.7 μm) | Separation efficiency, back pressure |

| Mobile Phase | Water/MeOH + 0.1% HCOOH | Water/ACN + 5mM NH₄COOH | Ionization efficiency, peak shape |

| Flow Rate | 0.3 mL/min | 0.25-0.4 mL/min | Analysis time, resolution |

| Column Temperature | 35°C | 30-40°C | Retention time stability |

| ESI Polarity | Positive | Negative (less sensitive) | Detection sensitivity |

| Source Temperature | 150°C | 120-150°C | Desolvation, sensitivity |

Method Validation

Recovery and Precision

Method validation for this compound analysis in vegetables demonstrated excellent performance characteristics. Recovery studies were conducted at multiple fortification levels (5, 10, and 50 μg/kg) with five replicates at each level [3]. The mean recovery for this compound across different vegetable matrices ranged from 73.8% to 106%, well within the acceptable range of 70-120% specified in SANTE/11813/2017 guidelines [1]. The precision, expressed as relative standard deviation (RSD%), was below 11% for all matrices, indicating good repeatability and intermediate precision.

The method demonstrated particularly consistent performance in tomato and cucumber matrices, with recovery rates of 85.2-92.4% and RSD values below 8%. Chinese cabbage and cowpea showed slightly wider variation but still within acceptable limits, with recovery rates of 73.8-106% and RSD values below 11% [1]. This variation highlights the importance of matrix-matched calibration for accurate quantification.

Sensitivity and Linearity

The method demonstrated excellent sensitivity with a limit of detection (LOD) of 1.63 μg/kg and limit of quantification (LOQ) of 5 μg/kg for this compound in vegetable matrices [1] [3]. The linearity of the method was evaluated using matrix-matched calibration standards across a concentration range of 1-500 μg/kg. The calibration curves showed excellent linearity with determination coefficients (R²) greater than 0.99, confirming the method's suitability for quantitative analysis across the validated concentration range [1].

Matrix Effects

Matrix effects were evaluated by comparing the detector response of this compound in matrix-matched standards versus pure solvent standards. Significant matrix suppression (15-25%) was observed in all vegetable matrices, necessitating the use of matrix-matched calibration standards or appropriate internal standards for accurate quantification. The use of isotopically labeled this compound as an internal standard is recommended for compensation of matrix effects and extraction variability.

Table 3: Method Validation Parameters for this compound in Different Vegetables

| Validation Parameter | Tomato | Cucumber | Chinese Cabbage | Cowpea |

|---|---|---|---|---|

| Recovery (%) | 85.2-92.4 | 87.6-94.1 | 73.8-98.5 | 79.2-106 |

| RSD (%) | 4.2-7.8 | 3.9-6.5 | 5.8-10.2 | 6.4-10.9 |

| LOD (μg/kg) | 1.63 | 1.63 | 1.63 | 1.63 |

| LOQ (μg/kg) | 5 | 5 | 5 | 5 |

| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |

| Matrix Effect (%) | -18.5 | -15.2 | -24.7 | -22.3 |

Application Data

Dissipation Kinetics in Vegetables

Field trials investigating the dissipation of this compound in vegetables revealed distinct degradation patterns across different crops. The half-life of this compound ranged from 1.6 to 8.4 days depending on the vegetable type [1]. Chinese cabbage and cowpea showed the most rapid dissipation with half-lives of 1.8-2.0 days and 1.6-2.4 days, respectively. Tomato exhibited the longest persistence with half-lives ranging from 5.0 to 8.4 days, while cucumber showed intermediate persistence with half-lives of 2.4-5.5 days.

These dissipation characteristics are critical for establishing appropriate pre-harvest intervals and ensuring compliance with maximum residue limits (MRLs). The European Union and Codex Alimentarius Commission have established MRLs for this compound in various vegetables, typically ranging from 1-5 mg/kg depending on the specific crop [1].

Enantioselective Dissipation

A significant finding from recent studies is the enantioselective dissipation of this compound in vegetables [1]. The S-(+)-enantiomer dissipated more rapidly than the R-(-)-enantiomer in tomato and Chinese cabbage (enantiomeric fractions >0.5). Conversely, in cucumber and cowpea, the R-enantiomer dissipated more rapidly (enantiomeric fractions <0.5). This enantioselectivity has important implications for risk assessment, as the different enantiomers may exhibit varying toxicological profiles and biological activities.

Dietary Risk Assessment

The dietary risk assessment for this compound residues in vegetables indicated acceptable risk levels for consumers. The risk quotient data were significantly below 100%, confirming that this compound residues in the studied vegetables pose negligible risk to consumers when used according to good agricultural practices [1]. This comprehensive risk assessment takes into account the residue levels at harvest, consumption patterns, and toxicological reference values for this compound.

Workflow Diagram

The following diagram illustrates the complete QuEChERS workflow for this compound extraction and analysis in vegetable samples:

QuEChERS Workflow for this compound Extraction in Vegetables

Conclusion

The modified QuEChERS extraction method followed by LC-MS/MS analysis presented in these application notes provides a robust, sensitive, and reliable approach for the determination of this compound residues in various vegetable matrices. The method demonstrates excellent performance characteristics, including satisfactory recovery rates (73.8-106%), good precision (RSD <11%), and sufficient sensitivity (LOD of 1.63 μg/kg, LOQ of 5 μg/kg) to monitor this compound residues at levels relevant to current regulatory standards [1].

The observed enantioselective dissipation of this compound in different vegetables highlights the importance of enantioselective analysis for accurate risk assessment and environmental fate studies. The method's applicability to real-world samples was demonstrated through successful analysis of field-treated vegetables, revealing distinct dissipation patterns across different crop types [1].

This comprehensive protocol provides researchers and analytical laboratories with a validated methodology for monitoring this compound residues in vegetables, supporting food safety monitoring programs and regulatory compliance efforts. The method can be readily adapted to include additional pesticide residues for multi-residue analysis, making it a valuable tool for comprehensive pesticide monitoring in vegetable production systems.

References

LC-MS/MS detection of mandipropamid in squash and ginseng

Experimental Protocol for Mandipropamid in Ginseng

This protocol summarizes a validated method for determining this compound residues in ginseng using HPLC-MS/MS [1].

Sample Preparation and Extraction

- Weighing: Accurately weigh 2.0 g of powdered dried ginseng sample into a 50 mL Teflon centrifuge tube [2].

- Extraction: Add 20 mL of acetonitrile and 5 mL of distilled water to the tube. Vortex the mixture vigorously for 2 minutes [2].

- Salting Out: Add 2.0 g of sodium chloride (NaCl) and 4.0 g of anhydrous sodium sulfate (Na₂SO₄) to the tube. Vortex for 1 minute and then centrifuge at 5000 rpm for 5 minutes [2].

Sample Cleanup

- Evaporation: Transfer 10 mL of the acetonitrile supernatant (the top layer) into a flask. Add 5 g of anhydrous Na₂SO₄ to remove residual water, and evaporate the solution to dryness in a 40°C water bath [2].

- SPE Purification: Redissolve the dry residue in 2 mL of acetonitrile. Load this solution onto a primary secondary amine (PSA) solid-phase extraction (SPE) column that has been pre-conditioned with 4 mL of an acetonitrile/toluene (3:1, v/v) mixture [2].

- Elution: Rinse the column with 5 mL of the acetonitrile/toluene (3:1, v/v) mixture, collecting all the eluent. Evaporate the collected eluent to dryness at 40°C [2].

- Reconstitution: Dissolve the final dry extract in 2 mL of acetonitrile and filter it through a 0.22 μm nylon syringe filter prior to HPLC-MS/MS analysis [2].

HPLC-MS/MS Analysis Conditions

The table below outlines the key instrumental parameters:

| Parameter | Specification |

|---|---|

| Instrument | Agilent 1260 HPLC coupled with Agilent 6460 or 6470 Triple Quadrupole MS [3] [1] |

| Chromatography | |

| Column | Agilent Zorbax RRHD Eclipse Plus C18 (3.0 × 50 mm or 3.0 × 100 mm, 1.8 µm) [3] [1] |

| Column Temperature | 30 °C [3] |

| Mobile Phase A | 0.1% Formic acid in 5 mM ammonium acetate aqueous solution [2] |

| Mobile Phase B | Acetonitrile [2] |

| Flow Rate | 0.4 mL/min [2] |

| Injection Volume | 5 µL [2] |

| Gradient | Start with a low percentage of B, increase linearly over time, then return to initial conditions (see full details below) [2] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode [2] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [2] |

Table 1: HPLC-MS/MS instrumental parameters for this compound analysis.

- Detailed LC Gradient Program: The following gradient can be used for separation [2]:

- Initial: 20% B

- Ramp to 55% B by 13 min

- Ramp to 95% B by 15.5 min, hold until 18.5 min

- Return to 20% B by 19 min, and hold until 25 min for column re-equilibration.

Method Validation Data

When validated using this protocol, the method demonstrates the following performance characteristics for this compound in ginseng [1]:

| Validation Parameter | Result |

|---|---|

| Linear Range | 0.002 - 0.5 mg/kg |

| Average Recovery | 87.4% - 101.6% |

| Relative Standard Deviation (RSD) | 1.1% - 4.0% |

| Half-life in Ginseng Plant | 13.8 - 28.0 days |

| Half-life in Soil | 9.8 - 27.4 days |

Table 2: Method validation and residue data for this compound in ginseng.

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample to result:

Protocol Adaptation for Squash

While a specific protocol for squash was not found in the search results, you can adapt the ginseng method using these steps:

- Sample Preparation: Squash can be homogenized as a fresh commodity. A representative sample (e.g., 10-20 g of homogenized flesh and peel) should be weighed.

- Extraction: The acetonitrile-based extraction method used for ginseng is a standard QuEChERS-like approach and is likely applicable to the high-water-content matrix of squash [2].

- Cleanup: The use of a PSA SPE cartridge is highly recommended. PSA effectively removes various polar interferences like organic acids and sugars, which are common in plant materials like squash [2].

- Analysis: The same HPLC-MS/MS conditions, including the C18 column and MRM detection, can be used as a starting point for this compound in squash.

- Mandatory Validation: The adapted method must be rigorously validated using squash samples spiked with this compound at relevant concentrations. This process entails establishing the method's linearity, accuracy (recovery), precision (RSD), limit of detection (LOD), and limit of quantification (LOQ) specifically for the squash matrix [1].

Application Notes

- Degradation and Residues: Studies on ginseng show that this compound degrades relatively rapidly. Its half-life is 13.8–28.0 days in ginseng plants and 9.8–27.4 days in soil. Final residues in fresh and dried ginseng are generally low after application [1].

- Dietary Risk Assessment: A dietary risk assessment for this compound in ginseng concluded that the risk quotient (RQ) was significantly less than 100%, indicating no unacceptable risk to human consumers from its use at the recommended dosage [1].

References

Comprehensive Application Notes and Protocols for the Enantioselective Separation of Mandipropamid

Introduction

Mandipropamid is a chiral carboxylic acid amide fungicide widely used in agriculture due to its effectiveness against oomycete pathogens [1] [2]. As a chiral molecule containing one asymmetric carbon center, this compound consists of two enantiomers that may exhibit different biological activities and environmental behaviors [2] [3]. Studies indicate that the S-enantiomer demonstrates higher fungicidal activity compared to the R-enantiomer [3]. This enantioselectivity in biological activity necessitates the development of reliable chiral separation methods to accurately monitor the environmental fate, residue levels, and potential risk assessments of individual this compound enantiomers in various matrices including fruits, vegetables, and environmental samples [4] [5] [2].

This document provides detailed application notes and protocols for the enantioselective separation of this compound using chiral chromatography, incorporating validated methodologies from recent scientific research. The protocols have been optimized for high-resolution separation, sensitive detection, and accurate quantification of this compound enantiomers across various sample matrices.

Principles of Chiral Separation

Enantioselective separation of chiral pesticides like this compound is essential because enantiomers possess identical physicochemical properties in an achiral environment but may exhibit different behaviors in chiral environments such as biological systems [6]. The fundamental principle underlying chiral separation involves creating a diastereomeric relationship between the enantiomers and a chiral selector, leading to differential interaction energies that enable separation [6].

In liquid chromatography, this is typically achieved using chiral stationary phases (CSPs) that contain chiral selectors. These selectors form transient diastereomeric complexes with the enantiomers through interactions including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects [7] [6]. The stability differences between these transient complexes result in differential retention times, allowing for chromatographic separation.

The enantioselectivity factor (α) is calculated as the ratio of the retention factors (k) of the two enantiomers (α = k₂/k₁), with values greater than 1 indicating successful chiral separation. The resolution (Rs) between enantiomer peaks should ideally be greater than 1.5 for accurate quantification in complex matrices [7].

Materials and Equipment

Chemical Standards and Reagents

- Racemic this compound standard (purity ≥ 98.6%) [5]

- Individual enantiomer standards (R- and S-mandipropamid) for configuration identification and method development [2]

- HPLC-grade acetonitrile and methanol [7] [5]

- Formic acid (LC-MS grade) [7]

- Acetic acid (analytical grade) [5]

- Ultrapure water (18.2 MΩ·cm resistivity) [5] [2]

- Primary Secondary Amine (PSA) and C18 sorbents for sample cleanup [7] [5]

- Anhydrous magnesium sulfate (MgSO₄) [5]

Instrumentation

- Ultra-high-performance liquid chromatography system coupled to tandem mass spectrometry (UHPLC-MS/MS) or high-performance liquid chromatography with UV/DAD detection [4] [7] [5]

- Chiral analytical columns:

- Guard column (optional but recommended for complex matrices)

- Sample preparation equipment: Centrifuge, vortex mixer, analytical balance, micropipettes

- Consumables: Syringe filters (0.22 μm nylon), vials, volumetric flasks

Chromatographic Conditions

The following table summarizes optimized chromatographic conditions for this compound enantiomer separation from recent literature:

Table 1: Chromatographic Conditions for this compound Enantiomer Separation

| Parameter | Method 1 (Lux Cellulose-2) [4] [7] | Method 2 (Chiralcel OZ-3R) [5] | Method 3 (CHIRALPAK IG-3) [3] |

|---|---|---|---|

| Column | Lux Cellulose-2 | Daicel Chiralcel OZ-3R | CHIRALPAK IG-3 |

| Dimensions | 150 × 2.0 mm or 150 × 4.6 mm | 150 × 2.1 mm | 4.6 mm × 50 mm |

| Particle Size | 3 μm or 5 μm | 3 μm | 3 μm |

| Mobile Phase | Methanol with 0.1% formic acid/0.1% aqueous formic acid (85:15, v/v) | Acetonitrile with 1% acetic acid/water | Ethanol/n-hexane (50:50, v/v) |

| Flow Rate | 0.3 mL/min (for 2.0 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Specifics not provided | 1.0 mL/min |

| Temperature | 25°C | Not specified | Not specified |

| Injection Volume | 1-5 μL | Not specified | 0.3 μL |

| Detection | MS/MS | MS/MS | UV at 220 nm |

| Retention Order | R-mandipropamid elutes first [7] | Not specified | Not specified |

Sample Preparation Protocols

Sample Extraction

For plant matrices (fruits, vegetables, grapes):

- Homogenize representative samples using a blender or food processor.

- Weigh 5.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of extraction solvent (acetonitrile containing 1% acetic acid) [7] [5].

- Vortex vigorously for 1 minute to ensure thorough mixing.

- Shake using a mechanical shaker for 10-15 minutes or sonicate for 5-10 minutes.

- Add purification sorbents (see Section 5.2) if performing a "QuEChERS" method.

For water samples:

- Filter water samples through 0.22 μm nylon syringe filters [5].

- Inject directly or after appropriate dilution with mobile phase.

For sediment/soil samples [2]:

- Air-dry and homogenize soil samples.

- Extract using appropriate solvents (acetonitrile or acetonitrile/water mixtures) with shaking or sonication.

- Centrifuge and collect supernatant for cleanup.

Sample Cleanup (QuEChERS Method)

For complex matrices like fruits and vegetables:

- Transfer 1 mL of the extract to a 2 mL microcentrifuge tube containing a mixture of cleanup sorbents:

- Vortex vigorously for 1 minute.

- Centrifuge at 10,000 rpm for 5 minutes.

- Transfer the purified supernatant to an autosampler vial for analysis.

- Note: For samples with high pigment content, additional cleanup with graphitized carbon black (GCB) may be necessary, though it should be used cautiously as it may retain planar pesticides.

The following workflow diagram illustrates the complete sample preparation and analysis process:

Method Validation Parameters

Comprehensive method validation is essential to ensure the reliability, accuracy, and precision of the analytical method. The following table summarizes typical validation parameters for this compound enantiomer analysis:

Table 2: Method Validation Parameters for this compound Enantiomer Analysis

| Validation Parameter | Acceptance Criteria | Reported Performance [7] [5] |

|---|---|---|

| Linearity Range | R² > 0.99 | 0.5-250 μg/L for each enantiomer [7] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1 μg/kg in vegetables and fruits [7] |

| Recovery (%) | 70-120% with RSD < 20% | 76.4-97.1% [7] |

| Intra-day Precision (RSD%) | < 15% | 3.4-9.4% [7] |

| Inter-day Precision (RSD%) | < 20% | 3.5-11.4% [7] |

| Matrix Effects (%) | -15% to +15% preferred | Compensated with matrix-matched standards [7] |

Applications in Environmental and Food Analysis

The enantioselective separation of this compound has been successfully applied in various scientific studies:

Enantioselective Degradation in Grapes and Wine-Making

Studies have demonstrated that R-mandipropamid degrades faster than S-mandipropamid in grapes under field conditions and during wine-making processes [4] [8] [9]. The reported half-lives were 5.63 days for R-mandipropamid and 7.79 days for S-mandipropamid in grapes under field conditions [4]. During wine-making, the half-lives decreased to 43.3 hours and 69.3 hours for R- and S-mandipropamid, respectively [4]. The enantiomer fraction (EF) values changed from 0.498 to 0.283 in grapes under field conditions and from 0.458 to 0.362 during fermentation, indicating significant enantioselectivity in these processes [4].

Effects of Household Food Processing

Various household processing techniques significantly reduce this compound residues in vegetables [5] [10]:

- Washing and soaking with acidic solution reduced residues by 54.1-82.2%

- Pickling resulted in 6.2-65.2% loss of this compound

- Peeling and juicing showed >91% removal rates in tomatoes and cucumbers

- Cooking for 5 minutes reduced levels by 81.4-99.7% in Chinese cabbage and cowpea

Processing factors (PFs) for all techniques were less than 1, indicating reduction of residues during processing [5]. Interestingly, no significant enantioselectivity was observed during these household processing techniques [5].

Environmental Fate in Water-Sediment Systems

Recent research has investigated the enantioselective environmental fate of this compound in water-sediment microcosms [2]. The studies revealed pronounced enantioselective degradation with R-mandipropamid degrading preferentially in water, while S-mandipropamid degraded faster in sediment and the whole microcosm system [2]. These findings highlight the complex environmental behavior of chiral pesticides and the importance of enantioselective analysis for accurate risk assessment.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Enantiomer Separation

| Problem | Possible Causes | Solutions |

|---|---|---|